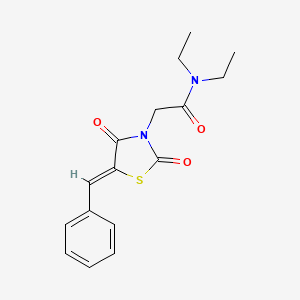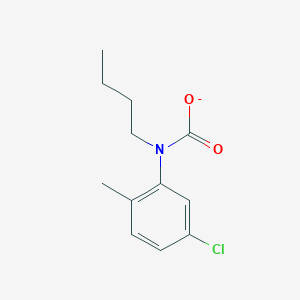![molecular formula C28H33N3O4 B12136524 1-butyl-1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136524.png)
1-butyl-1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrole precursors, followed by their coupling to form the spirocyclic core. Key steps include:
Formation of the Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Formation of the Pyrrole Precursor: This involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reaction: The indole and pyrrole precursors are coupled under basic conditions to form the spirocyclic core.
Functionalization: Introduction of the butyl, dimethylamino, hydroxy, and methylbenzoyl groups through various substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, base (e.g., NaOH).
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of quaternary ammonium salts.
Applications De Recherche Scientifique
1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and functional groups.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science:
Mécanisme D'action
The mechanism of action of 1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their function. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indole-pyrrole] Derivatives: Compounds with similar spirocyclic structures but different substituents.
Indole Derivatives: Compounds with the indole core but lacking the spirocyclic structure.
Pyrrole Derivatives: Compounds with the pyrrole core but lacking the spirocyclic structure.
Uniqueness
1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C28H33N3O4 |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
(4'E)-1-butyl-1'-[3-(dimethylamino)propyl]-4'-[hydroxy-(4-methylphenyl)methylidene]spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C28H33N3O4/c1-5-6-17-30-22-11-8-7-10-21(22)28(27(30)35)23(24(32)20-14-12-19(2)13-15-20)25(33)26(34)31(28)18-9-16-29(3)4/h7-8,10-15,32H,5-6,9,16-18H2,1-4H3/b24-23- |
Clé InChI |
UNCGWQHKOMCPLE-VHXPQNKSSA-N |
SMILES isomérique |
CCCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)C)\O)/C(=O)C(=O)N3CCCN(C)C |
SMILES canonique |
CCCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)C)O)C(=O)C(=O)N3CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3-methylphenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12136453.png)

![1'-[2-(dimethylamino)ethyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136469.png)


![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12136489.png)
![2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136502.png)

}-N-(3-chlorophen yl)acetamide](/img/structure/B12136513.png)

![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12136518.png)

![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136522.png)
